4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)-
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Overview
Description
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- involves the reaction between 1,2-aminothiols and aldehydes. This reaction is efficient and stable under physiological conditions, making it a valuable bioorthogonal reaction for coupling biomolecules . The reaction typically does not require any catalyst and can be performed at a broad range of pH levels (pH 5-9) .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Substitution reactions can introduce various substituents into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various oxidizing or reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- involves its interaction with specific molecular targets and pathways. The compound can form stable thiazolidine rings with aldehydes, which are crucial for its biological activity . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding interactions with biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- include:
- Thiazolidine-4-carboxylic acid derivatives
- 2-Propionyl thiazolidine-4-carboxylic acid
- 3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid
Uniqueness
The uniqueness of 4-Thiazolidinecarboxylic acid, 2-methyl-, (2R,4R)- lies in its chiral nature and the specific arrangement of its functional groups. This configuration allows for unique binding interactions and biological activities that are not observed in other thiazolidine derivatives .
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
FHTPNEYXMGZOSH-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1N[C@@H](CS1)C(=O)O |
Canonical SMILES |
CC1NC(CS1)C(=O)O |
Origin of Product |
United States |
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